

Application Notes and Protocols: L-Methionine¹³C₅ in Drug Discovery and Development

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Compound of Interest		
Compound Name:	L-Methionine-13C5	
Cat. No.:	B15142305	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Methionine-¹³C₅ is a stable isotope-labeled essential amino acid that serves as a powerful tool in drug discovery and development. By replacing the naturally abundant ¹²C atoms with ¹³C at all five carbon positions, researchers can trace the metabolic fate of methionine through various cellular pathways with high precision using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This enables the quantification of metabolic fluxes, protein turnover, and the activity of key signaling pathways, providing invaluable insights into drug mechanism of action, target engagement, and off-target effects.

These application notes provide an overview of the key applications of L-Methionine-¹³C₅ in drug discovery, accompanied by detailed experimental protocols and data presentation examples.

Key Applications

Metabolic Flux Analysis (MFA) of One-Carbon Metabolism: Elucidate how drugs modulate
the central metabolic pathways involving methionine, including the synthesis of Sadenosylmethionine (SAM), the universal methyl donor for methylation of DNA, RNA,
proteins, and lipids.[1][2]



- Quantitative Proteomics (SILAC): Determine the effect of drug candidates on protein synthesis, degradation, and overall turnover on a proteome-wide scale.[3][4][5][6][7][8][9][10] [11][12]
- Target Deconvolution and Biomarker Discovery: Identify novel drug targets and biomarkers by observing drug-induced changes in metabolic pathways and protein expression profiles.

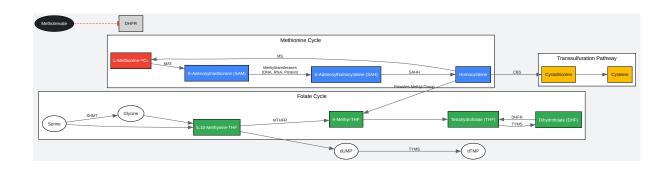
Application 1: Metabolic Flux Analysis of One-Carbon Metabolism to Assess Drug-Target Engagement

Objective: To quantify the effect of a drug candidate on the flux through the methionine cycle and related pathways. This example focuses on the anti-cancer drug methotrexate, an inhibitor of dihydrofolate reductase (DHFR), which impacts one-carbon metabolism.[13][14][15]

Signaling Pathway: One-Carbon Metabolism

The following diagram illustrates the central role of methionine in one-carbon metabolism, which is critical for the synthesis of nucleotides and for methylation reactions.





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Caption: One-Carbon Metabolism Pathway

Experimental Protocol: L-Methionine-¹³C₅ Tracing of Methotrexate Effects

- Cell Culture and Labeling:
 - Culture cancer cells (e.g., HCT116) in standard RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
 - For the labeling experiment, prepare custom RPMI-1640 medium lacking methionine but supplemented with dialyzed FBS.
 - Seed cells in 6-well plates and allow them to adhere overnight.



- Replace the medium with the methionine-free medium containing either unlabeled L-methionine (200 μM) or L-Methionine-¹³C₅ (200 μM).
- \circ Treat cells with the desired concentration of methotrexate (e.g., 1 μ M) or vehicle control (DMSO).
- Incubate for a time course (e.g., 0, 6, 12, 24 hours).

Metabolite Extraction:

- Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.
- Transfer the cell suspension to a microcentrifuge tube.
- Vortex for 1 minute and incubate at -80°C for 15 minutes.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Collect the supernatant containing the polar metabolites.
- Dry the supernatant using a vacuum concentrator.

LC-MS/MS Analysis:

- Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.
- Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography.
- Monitor the mass isotopologues of key metabolites in the one-carbon metabolism pathway (e.g., Methionine, SAM, SAH, Homocysteine).

Data Analysis:

• Calculate the fractional enrichment of ¹³C in each metabolite at each time point.



• Use metabolic flux analysis software (e.g., INCA, Metran) to model the data and estimate the relative or absolute fluxes through the reactions of interest.

Data Presentation

The following table summarizes hypothetical quantitative data from an L-Methionine-¹³C₅ tracing experiment investigating the effect of methotrexate on the methionine cycle flux.

Metabolite	Treatment	Fractional Enrichment of ¹³C₅ (at 24h)	Relative Flux (vs. Control)
SAM	Control	0.85 ± 0.05	1.00
Methotrexate (1 μM)	0.65 ± 0.07	0.76	
SAH	Control	0.83 ± 0.06	1.00
Methotrexate (1 μM)	0.62 ± 0.08	0.75	

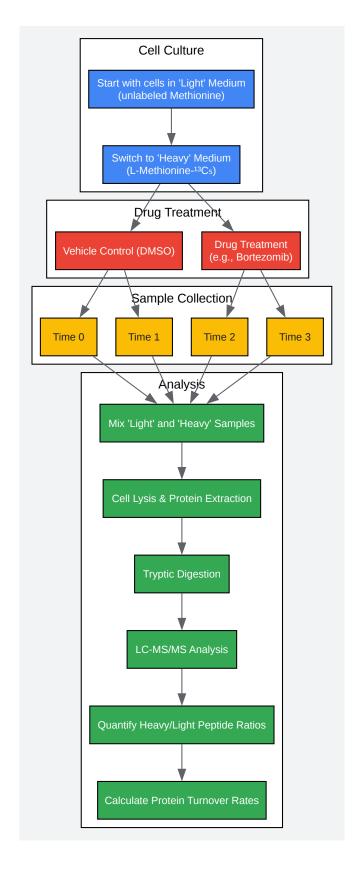
Application 2: Quantitative Proteomics (SILAC) for Measuring Drug-Induced Changes in Protein Turnover

Objective: To determine the effect of a proteasome inhibitor drug (e.g., Bortezomib) on the degradation rates of individual proteins.

Experimental Workflow: pSILAC (pulsed SILAC)

This workflow is designed to measure protein turnover by introducing the heavy-labeled amino acid for a defined period.





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Caption: pSILAC Experimental Workflow



Experimental Protocol: pSILAC for Protein Turnover Analysis

- Cell Culture and Labeling:
 - Adapt cells to SILAC-compatible medium (e.g., DMEM for SILAC) containing unlabeled ("light") L-methionine.
 - Culture the cells for at least 6 doublings to ensure complete incorporation of the light amino acid.
 - At the start of the experiment (time 0), switch the cells to SILAC medium containing "heavy" L-Methionine-13C5.
 - Simultaneously, treat one set of cells with the drug of interest (e.g., 100 nM Bortezomib)
 and the other with a vehicle control.
- Time-Course Sample Collection:
 - Harvest cells at multiple time points after the media switch (e.g., 0, 4, 8, 12, 24 hours).
 - For each time point, wash the cells with PBS, lyse the cells, and quantify the protein concentration.
- Sample Preparation for MS:
 - Combine equal amounts of protein from the "light" (pre-switch) and "heavy" (post-switch) samples for each time point and condition.
 - Perform in-solution or in-gel tryptic digestion of the protein mixtures.
 - Desalt the resulting peptides using a C18 column.
- LC-MS/MS Analysis:
 - Analyze the peptide samples by high-resolution LC-MS/MS.



• The mass spectrometer will detect both the "light" and "heavy" forms of each methioninecontaining peptide.

Data Analysis:

- Use proteomics software (e.g., MaxQuant) to identify peptides and quantify the ratio of heavy to light (H/L) for each peptide.
- Calculate the protein turnover rate by fitting the H/L ratios over the time course to a firstorder kinetics model.

Data Presentation

The following table shows example data for the calculated protein half-lives for known proteasome targets in response to Bortezomib treatment.

Protein	Treatment	Protein Half-life (hours)	Change in Half-life
p53	Control	1.5 ± 0.2	-
Bortezomib (100 nM)	4.8 ± 0.5	+ 3.3 hours	
с-Мус	Control	0.5 ± 0.1	-
Bortezomib (100 nM)	1.8 ± 0.3	+ 1.3 hours	
Actin	Control	48 ± 5	-
Bortezomib (100 nM)	50 ± 6	No significant change	

Conclusion

L-Methionine-¹³C₅ is a versatile and indispensable tool for modern drug discovery and development. Its application in metabolic flux analysis and quantitative proteomics provides a deep and quantitative understanding of a drug's effect on cellular physiology. The protocols and examples provided here serve as a starting point for researchers to design and implement their own studies to accelerate the development of novel therapeutics.



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